molecular formula C8H5Cl2FO4S B15266995 Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate

Cat. No.: B15266995
M. Wt: 287.09 g/mol
InChI Key: NLKBATBJFCIZPI-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate is a halogenated benzoate ester featuring a fluorosulfonyl (-SO₂F) substituent at the 5-position of the aromatic ring, with chlorine atoms at the 2- and 4-positions. Its synthesis likely involves sulfonylation of a benzoic acid precursor followed by esterification, as inferred from analogous procedures .

Properties

IUPAC Name

methyl 2,4-dichloro-5-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKBATBJFCIZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate typically involves the reaction of 2,4-dichlorobenzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The methyl ester group is introduced by esterification using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: The fluorosulfonyl group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include various substituted benzoates, reduced derivatives, and sulfonic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Methyl vs. Ethyl Esters

  • Methyl 2,4-dichloro-5-sulfamoylbenzoate (hypothetical analog): Methyl esters generally exhibit higher volatility and lower molecular weight compared to ethyl esters. For example, Ethyl 2,4-dichloro-5-sulphamoylbenzoate (CAS 4793-25-3) has a molecular weight of 338.17 g/mol, while the methyl analog would be lighter (~310 g/mol). Methyl esters may also show faster hydrolysis rates due to steric effects .
  • Toxicity: Methyl benzoate derivatives, such as methyl benzoate itself, are known ocular irritants (grade 1) , but substitution with fluorosulfonyl and chloro groups may alter toxicity profiles.

Table 1: Comparison of Ester Derivatives

Compound Ester Group Molecular Weight (g/mol) Key Properties
Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate Methyl ~323.56 High reactivity, polar
Ethyl 2,4-dichloro-5-sulphamoylbenzoate Ethyl 338.17 Lower volatility, sulfamoyl group

Variation in Sulfonyl Substituents

Fluorosulfonyl (-SO₂F) vs. Sulfamoyl (-SO₂NH₂)

  • Fluorosulfonyl Group: Enhances electrophilicity and stability due to fluorine’s electronegativity.
  • However, it may reduce chemical stability compared to fluorosulfonyl derivatives.

Table 2: Sulfonyl Group Comparison

Compound Sulfonyl Group Key Reactivity Applications
This compound -SO₂F Electrophilic, hydrolytically stable Pharmaceutical intermediates
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid -SO₂N(Et)₂ Hydrogen bonding, moderate stability Agrochemicals

Halogen Substitution Patterns

2,4-Dichloro vs. Mono-Halogenated Benzoates

  • 2,4-Dichloro-5-fluorobenzoic Acid Derivatives (): The 2,4-dichloro substitution pattern enhances steric hindrance and electron withdrawal, reducing nucleophilic attack susceptibility. Fluorine at the 5-position (as in 2,4-dichloro-5-fluorobenzenesulfonyl chloride) further increases polarity and reactivity .

Table 3: Halogen and Functional Group Impact

Compound Substituents Key Impact
This compound 2,4-Cl, 5-SO₂F High electrophilicity, thermal stability
2,4-Dichloro-3,5-dinitrobenzoic acid 2,4-Cl, 3,5-NO₂ Strong acidity, oxidative reactivity

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